Cas no 1883545-47-8 (I-BET 151 Dihydrochloride)

I-BET 151 Dihydrochloride is a selective and potent small-molecule inhibitor targeting the bromodomain and extra-terminal (BET) family of proteins, particularly BRD2, BRD3, and BRD4. It exhibits high binding affinity, disrupting the interaction between BET proteins and acetylated histones, thereby modulating gene transcription. This compound is widely utilized in research to investigate the role of BET proteins in epigenetic regulation, inflammation, and oncology. Its dihydrochloride salt form enhances solubility and stability, making it suitable for in vitro and in vivo studies. I-BET 151 Dihydrochloride is valued for its well-characterized pharmacological profile and reproducibility in experimental settings, supporting mechanistic studies in transcriptional control and disease models.
I-BET 151 Dihydrochloride structure
I-BET 151 Dihydrochloride structure
商品名:I-BET 151 Dihydrochloride
CAS番号:1883545-47-8
MF:C23H22ClN5O3
メガワット:451.905483722687
CID:4626729
PubChem ID:121513850

I-BET 151 Dihydrochloride 化学的及び物理的性質

名前と識別子

    • I-BET151 dihydrochloride
    • I-BET 151 hydrochloride
    • 7-(3,5-Dimethyl-4-isoxazolyl)-1,3-dihydroxy-8-methoxy-1-[(1R)-1-(2-pyridinyl)ethyl]-2H-imidazo[4,5-c]quinolin-2-one dihydrochloride
    • I-BET 151 dihydrochloride
    • I BET151 dihydrochloride,I-BET-151 dihydrochloride,IBET151 dihydrochloride
    • G79409
    • BP-25355
    • DA-74378
    • HY-110106
    • 7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride
    • CS-0032959
    • (R)-7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one dihydroChloride
    • I-BET151 (dihydrochloride)
    • 1883545-47-8
    • BI162773
    • AKOS027470148
    • I-BET151Dihydrochloride
    • I-BET 151 Dihydrochloride
    • インチ: 1S/C23H21N5O3.ClH/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17;/h5-11,13H,1-4H3,(H,26,29);1H/t13-;/m1./s1
    • InChIKey: ROIVYBCHGDGQBM-BTQNPOSSSA-N
    • ほほえんだ: [C@@H](C1N=CC=CC=1)(N1C(NC2C=NC3=CC(C4=C(ON=C4C)C)=C(OC)C=C3C1=2)=O)C.Cl

計算された属性

  • せいみつぶんしりょう: 487.1177950g/mol
  • どういたいしつりょう: 487.1177950g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 4
  • 複雑さ: 665
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.4Ų

じっけんとくせい

  • ようかいど: insoluble in H2O; ≥22.05 mg/mL in EtOH; ≥31.7 mg/mL in DMSO

I-BET 151 Dihydrochloride セキュリティ情報

  • ちょぞうじょうけん:Store at -20°C

I-BET 151 Dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R154427-50mg
I-BET 151 dihydrochloride,≥99%
1883545-47-8 ≥99%
50mg
¥3533 2023-09-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I287715-10mg
I-BET 151 Dihydrochloride
1883545-47-8 ≥98%(HPLC)
10mg
¥1029.90 2023-09-02
AN HUI ZE SHENG Technology Co., Ltd.
T2120-50mg
1883545-47-8
50mg
¥6058.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
T2120-5mg
1883545-47-8
5mg
¥1156.00 2023-09-15
A2B Chem LLC
AX37124-10mg
I-BET151Dihydrochloride
1883545-47-8
10mg
$182.00 2024-04-20
1PlusChem
1P01E3YC-10mg
I-BET151Dihydrochloride
1883545-47-8 ≥98%(HPLC)
10mg
$168.00 2024-06-17
AN HUI ZE SHENG Technology Co., Ltd.
E121155-50mg
1883545-47-8
50mg
¥2406.00 2023-09-15
A2B Chem LLC
AX37124-100mg
I-BET151Dihydrochloride
1883545-47-8
100mg
$782.00 2024-04-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R154427-5mg
I-BET 151 dihydrochloride,≥99%
1883545-47-8 ≥99%
5mg
¥624 2023-09-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I287715-5mg
I-BET 151 Dihydrochloride
1883545-47-8 ≥98%(HPLC)
5mg
¥618.90 2023-09-02

I-BET 151 Dihydrochloride 関連文献

I-BET 151 Dihydrochlorideに関する追加情報

Comprehensive Overview of I-BET 151 Dihydrochloride (CAS No. 1883545-47-8): Mechanism, Applications, and Research Insights

I-BET 151 Dihydrochloride (CAS No. 1883545-47-8) is a potent and selective small-molecule inhibitor targeting the bromodomain and extraterminal (BET) family of proteins. This compound has garnered significant attention in biomedical research due to its ability to modulate gene expression by competitively binding to acetylated lysine recognition domains. With its dihydrochloride salt formulation, I-BET 151 exhibits enhanced solubility and bioavailability, making it a valuable tool for epigenetic studies and drug discovery.

Researchers frequently inquire about the mechanism of action of I-BET 151. The compound functions by disrupting the interaction between BET proteins (BRD2, BRD3, BRD4, and BRDT) and chromatin, thereby inhibiting the transcription of key inflammatory cytokines and oncogenes. This unique mechanism positions I-BET 151 Dihydrochloride as a promising candidate for investigating autoimmune diseases, cancer therapeutics, and neurological disorders. Recent studies highlight its potential in targeting COVID-19-related cytokine storms, aligning with current global health priorities.

The pharmacokinetic properties of CAS 1883545-47-8 are another area of interest. I-BET 151 Dihydrochloride demonstrates favorable blood-brain barrier penetration, enabling its use in neurodegenerative disease models such as Alzheimer's and Parkinson's. Its IC50 values (ranging from 50–200 nM for BET proteins) and high selectivity over non-BET bromodomains make it a standout choice for high-throughput screening assays. Scientists often compare it to analogs like JQ1 or I-BET762, emphasizing its distinct chemical stability and in vivo efficacy.

In the context of cancer research, I-BET 151 has shown efficacy in hematological malignancies, particularly acute myeloid leukemia (AML) and multiple myeloma. Its ability to suppress MYC oncogene expression and induce cell cycle arrest has been validated in preclinical models. Additionally, its synergy with HDAC inhibitors and immune checkpoint blockers opens avenues for combination therapy strategies. These findings address common search queries like "BET inhibitors in oncology" or "I-BET 151 clinical trials," reflecting its translational relevance.

Beyond oncology, CAS 1883545-47-8 is explored for anti-inflammatory applications. It downregulates NF-κB signaling and IL-6 production, making it a candidate for rheumatoid arthritis and sepsis research. The compound's role in macrophage polarization and T-cell differentiation further ties into trending topics like immunometabolism and precision medicine. Such multidisciplinary applications underscore why I-BET 151 Dihydrochloride remains a highly cited reagent in PubMed-indexed studies.

From a technical perspective, I-BET 151 Dihydrochloride is typically supplied as a white to off-white powder with ≥98% purity, stored at –20°C to ensure long-term stability. Protocols for solubilization (e.g., in DMSO or saline) and dosing regimens (1–10 µM in vitro, 10–50 mg/kg in vivo) are well-documented, addressing practical questions from experimentalists. Its molecular weight (509.8 g/mol) and chemical formula (C₂₃H₂₅Cl₂N₅O₃) are critical for QC validation and patent filings.

In summary, I-BET 151 Dihydrochloride (CAS No. 1883545-47-8) represents a versatile epigenetic modulator with broad applicability in translational research. Its dual focus on gene regulation and disease pathogenesis aligns with contemporary interests in targeted therapy and personalized medicine. As the scientific community continues to unravel the complexities of BET protein biology, this compound will undoubtedly remain at the forefront of innovative drug development.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量